molecular formula C21H16N4O B14592817 Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- CAS No. 61308-15-4

Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)-

Cat. No.: B14592817
CAS No.: 61308-15-4
M. Wt: 340.4 g/mol
InChI Key: CVXKMDBQKBZUSV-UHFFFAOYSA-N
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Description

Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- is a compound that belongs to the class of organic compounds known as triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzamide group attached to a triazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out under mild conditions, making it highly efficient and selective .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the triazole ring.

Mechanism of Action

The mechanism of action of Benzamide, N-(2,5-diphenyl-2H-1,2,3-triazol-4-yl)- involves its interaction with specific molecular targets. The triazole ring can act as both a hydrogen bond donor and acceptor, allowing it to bind to various enzymes and receptors. This binding can inhibit the activity of enzymes such as alpha-amylase and alpha-glucosidase, which are involved in carbohydrate metabolism . Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in coordination chemistry and catalysis .

Properties

CAS No.

61308-15-4

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2,5-diphenyltriazol-4-yl)benzamide

InChI

InChI=1S/C21H16N4O/c26-21(17-12-6-2-7-13-17)22-20-19(16-10-4-1-5-11-16)23-25(24-20)18-14-8-3-9-15-18/h1-15H,(H,22,24,26)

InChI Key

CVXKMDBQKBZUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=C2NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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